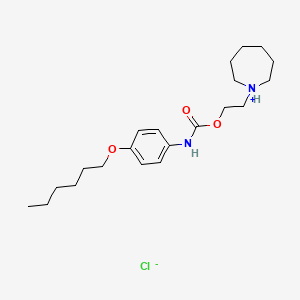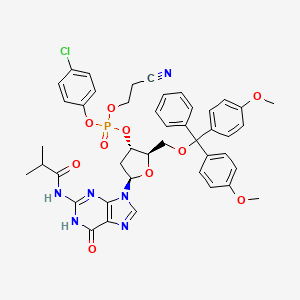
3'-Guanylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IBU-DMT-DEOXYGUANOSINE TRIESTER, also known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine, is a chemically modified nucleoside. This compound is widely used in the field of oligonucleotide synthesis, particularly in the preparation of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into oligonucleotides.
Métodos De Preparación
The synthesis of IBU-DMT-DEOXYGUANOSINE TRIESTER involves several steps. The starting material is typically a deoxyribonucleoside, which undergoes protection of the hydroxyl groups and the amino group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the amino group at the N2 position is protected with an isobutyryl group. The synthesis is carried out using phosphoramidite chemistry, which involves the formation of a phosphite triester intermediate that is subsequently oxidized to form the desired phosphotriester linkage .
Análisis De Reacciones Químicas
IBU-DMT-DEOXYGUANOSINE TRIESTER undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the phosphotriester linkage.
Deprotection: The DMT and isobutyryl protecting groups are removed under acidic and basic conditions, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleophilic sites on the guanosine molecule react with electrophiles
Common reagents used in these reactions include dichloroacetic acid for DMT deprotection and tetrabutylammonium fluoride for the removal of the TBDMS group .
Aplicaciones Científicas De Investigación
IBU-DMT-DEOXYGUANOSINE TRIESTER is extensively used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of DNA and RNA sequences for various research purposes.
Biology: Facilitates the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of synthetic genes and other biotechnological applications
Mecanismo De Acción
The mechanism of action of IBU-DMT-DEOXYGUANOSINE TRIESTER involves its incorporation into oligonucleotides during the synthesis process. The protecting groups on the molecule ensure that the reactive sites are selectively activated during the synthesis, allowing for the formation of the desired oligonucleotide sequence. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the amino group at the N2 position .
Comparación Con Compuestos Similares
IBU-DMT-DEOXYGUANOSINE TRIESTER is unique due to its specific protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. Similar compounds include:
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine .
These compounds share similar protecting groups but differ in the nucleobase, which affects their incorporation and stability in oligonucleotide synthesis.
Propiedades
Número CAS |
71100-72-6 |
|---|---|
Fórmula molecular |
C44H44ClN6O10P |
Peso molecular |
883.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C44H44ClN6O10P/c1-28(2)41(52)49-43-48-40-39(42(53)50-43)47-27-51(40)38-25-36(61-62(54,58-24-8-23-46)60-35-21-15-32(45)16-22-35)37(59-38)26-57-44(29-9-6-5-7-10-29,30-11-17-33(55-3)18-12-30)31-13-19-34(56-4)20-14-31/h5-7,9-22,27-28,36-38H,8,24-26H2,1-4H3,(H2,48,49,50,52,53)/t36-,37+,38+,62?/m0/s1 |
Clave InChI |
JTRDVFUNZRHAMU-VLECPGNFSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


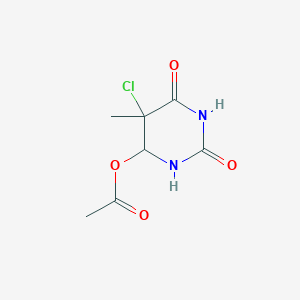
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
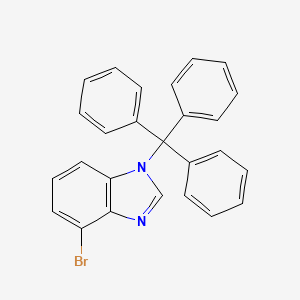
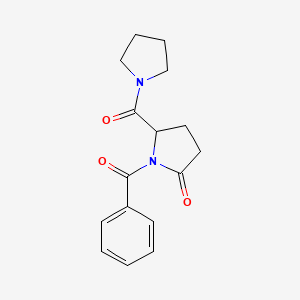
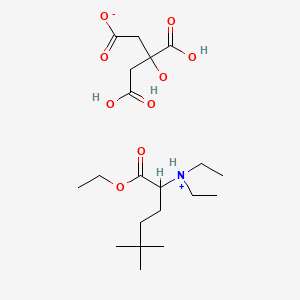
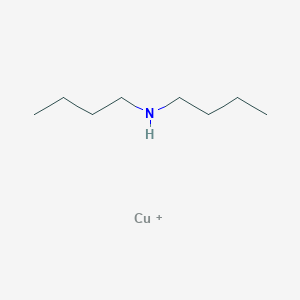
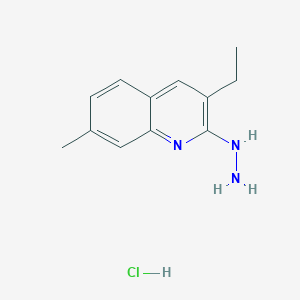
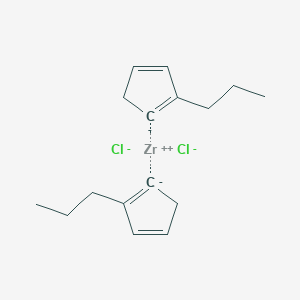

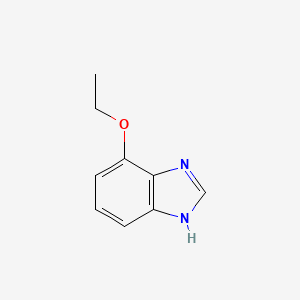
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
